molecular formula C12H14FNO2 B12977041 Ethyl 2-(7-fluoroindolin-3-yl)acetate

Ethyl 2-(7-fluoroindolin-3-yl)acetate

Cat. No.: B12977041
M. Wt: 223.24 g/mol
InChI Key: CTJROVUVUGDRPO-UHFFFAOYSA-N
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Description

Ethyl 2-(7-fluoroindolin-3-yl)acetate is a fluorinated indoline derivative characterized by a fluoro substituent at the 7-position of the indoline ring and an ethyl acetate group at the 3-position.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

ethyl 2-(7-fluoro-2,3-dihydro-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H14FNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,8,14H,2,6-7H2,1H3

InChI Key

CTJROVUVUGDRPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CNC2=C1C=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(7-fluoroindolin-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Ethyl 2-(7-fluoroindolin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.

Scientific Research Applications

Ethyl 2-(7-fluoroindolin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-fluoroindolin-3-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 7-fluoro substitution in the target compound contrasts with 4-fluoro in Ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate , which may alter electronic properties and binding interactions.
  • Core Structure : Indoline derivatives (saturated rings) exhibit distinct conformational flexibility compared to indole analogs (unsaturated), affecting pharmacokinetics .

Physicochemical Properties

  • IR Spectroscopy : The target compound’s ester carbonyl is expected near 1685–1720 cm⁻¹, aligning with analogs like Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (1685 cm⁻¹) .
  • Solubility : Fluorination increases lipid solubility compared to hydroxylated derivatives (e.g., 4-hydroxyphenethyl acetates in ).

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